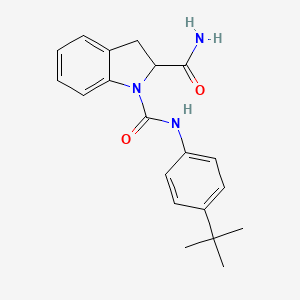

N1-(4-(tert-butyl)phenyl)indoline-1,2-dicarboxamide

Description

Properties

IUPAC Name |

1-N-(4-tert-butylphenyl)-2,3-dihydroindole-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-20(2,3)14-8-10-15(11-9-14)22-19(25)23-16-7-5-4-6-13(16)12-17(23)18(21)24/h4-11,17H,12H2,1-3H3,(H2,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFHVFJEISHXKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-(tert-butyl)phenyl)indoline-1,2-dicarboxamide typically involves the reaction of indoline derivatives with tert-butylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the carboxamide bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N1-(4-(tert-butyl)phenyl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the carboxamide groups to amines using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the indoline ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of indoline oxides.

Reduction: Formation of N1-(4-(tert-butyl)phenyl)indoline-1,2-diamine.

Substitution: Halogenated indoline derivatives.

Scientific Research Applications

Chemistry: N1-(4-(tert-butyl)phenyl)indoline-1,2-dicarboxamide is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: Indole derivatives, including this compound, have shown promise in biological and medicinal research. They are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of N1-(4-(tert-butyl)phenyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Cyclohexane-Dicarboxamide Derivatives

Example : Lu AF21934 ((1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide)

- Core Structure: Cyclohexane ring (non-aromatic) vs. indoline (partially aromatic).

- Substituents : 3,4-Dichlorophenyl vs. 4-(tert-butyl)phenyl.

- Activity : Lu AF21934 is a potent mGlu4-positive allosteric modulator, demonstrating efficacy in rodent and primate models of L-DOPA-induced dyskinesia .

- The dichlorophenyl group may improve electron-withdrawing effects, contrasting with the electron-donating tert-butyl group in the target compound.

Pyrrolidine-Dicarboxamide Derivatives

Example : Eribaxaban ((2R,4R)-N1-(4-chlorophenyl)-N2-[...]pyrrolidine-1,2-dicarboxamide)

- Core Structure : Pyrrolidine (5-membered saturated ring) vs. indoline (6-membered bicyclic system).

- Substituents : 4-Chlorophenyl and methoxy groups vs. tert-butylphenyl.

- Activity : Eribaxaban is a direct FXa inhibitor, used for anticoagulation therapy .

- Key Differences: The smaller pyrrolidine core may reduce steric hindrance, favoring binding to FXa’s active site.

Diazene-Dicarboxamide Derivatives

Example: (E)-N1-(2-amino-2-methylpropyl)-N1-(thiophen-2-yl)diazene-1,2-dicarboxamide (Compound 10)

- Core Structure : Diazene (N=N linkage) vs. indoline.

- Substituents: Thiophen-2-yl and amino-methylpropyl vs. tert-butylphenyl.

- Activity : Acts as an E6/E6AP inhibitor by ejecting zinc ions, relevant in antiviral therapies .

- Key Differences: The diazene group introduces redox-active properties, absent in the indoline-based target.

Indole/Indoline Derivatives

Example : tert-Butyl 3-methyl-2-([...]carboxamido)methyl)-1H-indole-1-carboxylate (Compound 8)

- Core Structure : Indole (fully aromatic) vs. indoline (partially saturated).

- Substituents : Steroid-like decalin system vs. tert-butylphenyl.

- Activity : Structural data (NMR) suggests applications in steroidal receptor modulation, though explicit bioactivity is unspecified .

- The steroid-like substituent in Compound 8 introduces complex 3D interactions, unlike the planar tert-butylphenyl group.

Critical Analysis of Structural Motifs and Bioactivity

- Indoline Core : Provides rigidity and moderate aromaticity, balancing flexibility and stability compared to fully saturated (cyclohexane) or smaller (pyrrolidine) cores.

- However, it may reduce solubility, necessitating formulation optimization.

- Therapeutic Potential: While Lu AF21934 and eribaxaban are validated in neurological and cardiovascular diseases, the target compound’s indoline scaffold and tert-butyl group position it for exploration in similar domains with tailored pharmacokinetics.

Biological Activity

N1-(4-(tert-butyl)phenyl)indoline-1,2-dicarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of indoline derivatives with tert-butylphenyl isocyanate. The reaction is conducted under controlled conditions, often in solvents such as dichloromethane or tetrahydrofuran, and is catalyzed by bases like triethylamine to facilitate carboxamide bond formation.

Key Reaction Conditions:

- Solvents: Dichloromethane, Tetrahydrofuran

- Catalysts: Triethylamine

- Reactions: Oxidation, Reduction, Substitution

This compound exhibits its biological effects through interactions with various molecular targets within biological systems. Its mechanism includes:

- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may bind to receptors, influencing their activity and leading to altered physiological responses.

The compound's structural features contribute to its ability to modulate these biological targets effectively .

Anticancer Properties

Research indicates that this compound shows promising anticancer activity. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. For instance:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)

- Mechanism: Induction of apoptosis through modulation of microtubule dynamics.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains:

- Tested Strains: Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli

- Minimum Inhibitory Concentration (MIC): Values indicate strong antibacterial activity, particularly against resistant strains .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| N1-(4-methylphenyl)indoline-1,2-dicarboxamide | Moderate | Low | Lacks tert-butyl group |

| N1-(4-isopropylphenyl)indoline-1,2-dicarboxamide | High | Moderate | Increased steric hindrance |

| This compound | High | High | Enhanced stability and reactivity |

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

-

Study on Cancer Cell Lines:

- Objective: Evaluate cytotoxic effects.

- Findings: Significant reduction in cell viability in treated groups compared to controls.

-

Antimicrobial Efficacy Study:

- Objective: Test against MRSA.

- Findings: Achieved MIC values comparable to leading antibiotics.

Q & A

Q. What are the recommended synthetic routes for N1-(4-(tert-butyl)phenyl)indoline-1,2-dicarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves amide coupling between indoline-1,2-dicarboxylic acid derivatives and 4-(tert-butyl)aniline. A common approach is activating the carboxylic acid using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) in anhydrous DMF or THF. Critical parameters include maintaining inert atmospheres (N₂/Ar) to prevent oxidation and controlling stoichiometry to minimize side products. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is often required .

Q. How can the purity and structural integrity of this compound be validated?

Analytical methods include:

- HPLC-MS : To confirm molecular weight and purity (>95%).

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to verify substituent positions and stereochemistry. For example, the tert-butyl group typically shows a singlet at ~1.3 ppm in ¹H NMR .

- X-ray crystallography : For definitive structural confirmation, though this requires high-quality crystals .

Q. What are the key physicochemical properties of this compound relevant to in vitro assays?

- Solubility : Limited aqueous solubility (likely <1 mM); DMSO is preferred for stock solutions.

- Stability : Stable at room temperature in dry conditions but may degrade under acidic/basic conditions or prolonged light exposure. Pre-screen stability via HPLC at physiological pH (7.4) and 37°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines or assays?

Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. Strategies include:

- Dose-response curves : Assess potency (IC₅₀) across multiple cell lines (e.g., HeLa, MCF-7) to identify selectivity.

- Metabolite profiling : Use LC-MS to detect degradation products or active metabolites.

- Target engagement assays : Employ techniques like thermal shift assays or SPR to confirm direct binding to hypothesized targets (e.g., kinases, apoptosis regulators) .

Q. What in silico approaches are suitable for predicting the compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding poses with protein structures (e.g., PDB entries for cancer-related targets).

- QSAR modeling : Correlate structural features (e.g., tert-butyl hydrophobicity, carboxamide H-bonding) with activity data to guide SAR .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?

- Analog synthesis : Modify the tert-butyl group (e.g., replace with cyclopropyl or fluorinated groups) to alter steric/electronic effects.

- Functional group swaps : Replace carboxamides with sulfonamides or urea moieties to test impact on target affinity.

- Pharmacophore mapping : Identify critical interaction points using co-crystallized ligand-protein complexes .

Q. What experimental models are appropriate for evaluating in vivo efficacy and toxicity?

- Rodent models : Assess pharmacokinetics (oral bioavailability, half-life) and toxicity (LD₅₀, organ histopathology).

- Xenograft models : Test antitumor efficacy in immunocompromised mice (e.g., NOD/SCID) using human cancer cell lines .

Methodological Considerations

Q. How can researchers address low yields in large-scale synthesis?

- Optimize coupling steps : Use microwave-assisted synthesis to reduce reaction times.

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates during multi-step syntheses .

Q. What strategies mitigate batch-to-batch variability in biological assays?

- Standardized protocols : Pre-treat cells with identical culture conditions (e.g., passage number, serum concentration).

- Internal controls : Include reference compounds (e.g., staurosporine for apoptosis assays) in each experiment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.